Cas no 50392-78-4 (1-(pyridin-4-yl)ethan-1-amine)
1-(pyridin-4-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(Pyridin-4-yl)ethanamine
- 1-(4-Pyridyl)ethylamine
- 1-pyridin-4-ylethanamine
- 1-Pyridin-4-yl-ethylamine
- 4-(1-Aminoethyl)pyridine
- 1-(Pyridin-4-Yl)Ethan-1-Amine
- 1-(4-pyridinyl)ethanamin
- 1-(4-pyridinyl)ethanamine
- (S)-1-(4-PYRIDYL)ETHYLAMINE
- alpha-Methyl-4-pyridinemethylamine
- NSC63919
- 1-pyridin-4-ylethylamine
- 1-(Pyridin-4-yl)ethylamine
- HIZMJYQEHFJWQY-UHFFFAOYSA-N
- (RS)-1-pyridin-4-yl-ethylamine
- SY005514
- DTXSID90950525
- 50392-78-4
- AM803970
- SY011546
- HMS1697I11
- NSC-63919
- 1-(4-Pyridyl)ethylamine 2HCl
- AS-31172
- FT-0770904
- FT-0772064
- AB49749
- A25576
- AKOS000264434
- MFCD09256818
- (+/-)-1-pyridin-4-yl-ethylamine
- AB49745
- AB01160993-03
- EN300-10016
- A849100
- 4-(1-Aminoethyl)pyridine, 95%
- MFCD02245004
- SCHEMBL225809
- CS-0109447
- FT-0677140
- NCGC00322406-01
- AB11609
- SY011547
- MFCD09256819
- AKOS016050395
- STK347885
- DB-032416
- ALBB-000302
- DB-070671
- 1-(pyridin-4-yl)ethan-1-amine
-
- MDL: MFCD02245004
- Inchi: 1S/C7H10N2/c1-6(8)7-2-4-9-5-3-7/h2-6H,8H2,1H3
- InChI Key: HIZMJYQEHFJWQY-UHFFFAOYSA-N
- SMILES: NC(C)C1C=CN=CC=1
Computed Properties
- Exact Mass: 122.08400
- Monoisotopic Mass: 122.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 77
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.1
- Topological Polar Surface Area: 38.9
Experimental Properties
- Color/Form: liquid
- Density: 1.0190 g/mL at 25 °C
- Boiling Point: 221.1 ℃ at 760 mmHg
- Flash Point: Degrees Fahrenheit:219.2°F
Degrees Celsius:104°C - Refractive Index: n20/D 1.5347
- Water Partition Coefficient: Soluble in water
- PSA: 38.91000
- LogP: 1.80160
- Sensitiveness: Air Sensitive
- Solubility: Not determined
1-(pyridin-4-yl)ethan-1-amine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H315-H318-H335
- Warning Statement: P261-P280-P301+P310-P305+P351+P338
- Hazardous Material transportation number:UN2735
- WGK Germany:3
- Hazard Category Code: 25-37/38-41
- Safety Instruction: S26-S39-S45
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- Safety Term:8
- Packing Group:III
- Risk Phrases:R25; R37/38; R41
- Packing Group:III
- Hazard Level:8
1-(pyridin-4-yl)ethan-1-amine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(pyridin-4-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0302-1g |
1-Pyridin-4-yl-ethylamine |
50392-78-4 | 96% | 1g |
254.41CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0302-5g |
1-Pyridin-4-yl-ethylamine |
50392-78-4 | 96% | 5g |
1017.65CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0302-25g |
1-Pyridin-4-yl-ethylamine |
50392-78-4 | 96% | 25g |
4070.6CNY | 2021-05-07 | |
| Fluorochem | 030534-250mg |
1-Pyridin-4-yl-ethylamine acid |
50392-78-4 | tech | 250mg |
£10.00 | 2022-02-28 | |
| Fluorochem | 030534-1g |
1-Pyridin-4-yl-ethylamine acid |
50392-78-4 | tech | 1g |
£25.00 | 2022-02-28 | |
| Fluorochem | 030534-5g |
1-Pyridin-4-yl-ethylamine acid |
50392-78-4 | tech | 5g |
£107.00 | 2022-02-28 | |
| Chemenu | CM112784-10g |
1-pyridin-4-ylethanamine |
50392-78-4 | 97% | 10g |
$284 | 2021-08-06 | |
| Chemenu | CM112784-25g |
1-pyridin-4-ylethanamine |
50392-78-4 | 97% | 25g |
$578 | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010962-1g |
1-(pyridin-4-yl)ethan-1-amine |
50392-78-4 | 1g |
957.0CNY | 2021-08-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010962-500mg |
1-(pyridin-4-yl)ethan-1-amine |
50392-78-4 | 500mg |
616.0CNY | 2021-08-03 |
1-(pyridin-4-yl)ethan-1-amine Suppliers
1-(pyridin-4-yl)ethan-1-amine Related Literature
-
Mannar R. Maurya,Aarti Arya,Umesh Kumar,Amit Kumar,Fernando Avecilla,Jo?o Costa Pessoa Dalton Trans. 2009 9555
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Aralkylamines
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Amines Aralkylamines
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Solvents and Organic Chemicals Organic Compounds
Additional information on 1-(pyridin-4-yl)ethan-1-amine
Introduction to 1-(pyridin-4-yl)ethan-1-amine (CAS No. 50392-78-4)
1-(pyridin-4-yl)ethan-1-amine, chemically designated as N-(4-pyridyl)ethylamine, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic amine derivative has garnered considerable attention due to its versatile structural properties and potential applications in medicinal chemistry. With a CAS number of 50392-78-4, this compound represents a critical building block for synthesizing various bioactive molecules. The presence of a pyridine ring appended to an ethylamine side chain imparts unique electronic and steric characteristics, making it a valuable candidate for drug discovery initiatives.
The pyridine moiety, specifically located at the 4-position, plays a pivotal role in modulating the compound's interactions with biological targets. Pyridine-based scaffolds are widely recognized for their ability to engage with a myriad of biological receptors and enzymes, owing to their capacity to form hydrogen bonds and participate in π-stacking interactions. This feature has been leveraged in the development of numerous therapeutic agents across different therapeutic domains, including oncology, neurology, and infectious diseases. The ethylamine component contributes to the compound's basicity, which is often exploited to enhance binding affinity or metabolic stability in drug candidates.
Recent advancements in computational chemistry and molecular modeling have further highlighted the synthetic and pharmacological potential of 1-(pyridin-4-yl)ethan-1-amine. Researchers have employed sophisticated algorithms to predict its binding modes with target proteins, revealing promising interactions that could be harnessed for therapeutic purposes. For instance, studies suggest that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are frequently dysregulated in cancerous cells. Such findings underscore its relevance in the ongoing quest for novel anticancer agents.
The synthesis of 1-(pyridin-4-yl)ethan-1-amine typically involves multi-step organic transformations, starting from readily available pyridine derivatives. One common approach involves the nucleophilic substitution of a halogenated pyridine with ethylamine under controlled conditions. Alternatively, redox-mediated functionalization strategies have also been explored to construct the desired amine linkage efficiently. These synthetic methodologies are continually being refined to improve yield and purity, ensuring that researchers have access to high-quality starting materials for further derivatization.
In the context of drug development, the versatility of 1-(pyridin-4-yl)ethan-1-amine extends beyond its role as a mere intermediate. It serves as a precursor for more complex molecules designed to modulate specific biological pathways. For example, by introducing additional functional groups or appending different pharmacophores, chemists can generate libraries of compounds with tailored properties. This modular approach is particularly valuable in high-throughput screening campaigns, where large numbers of derivatives are rapidly evaluated for biological activity.
The pharmacokinetic profile of N-(4-pyridyl)ethylamine is another critical aspect that has been investigated in recent years. Preclinical studies have examined its absorption, distribution, metabolism, and excretion (ADME) properties to assess its feasibility as a drug candidate. Initial findings suggest that the compound exhibits reasonable oral bioavailability and moderate metabolic stability, although further optimization may be required to enhance its pharmacokinetic characteristics. These insights are crucial for guiding subsequent structural modifications aimed at improving overall drug-like properties.
Emerging research also explores the potential applications of 1-(pyridin-4-yl)ethan-1-amine in non-pharmaceutical contexts. For instance, its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalytic systems or for sensing applications. The pyridine nitrogen can coordinate with transition metals such as copper or palladium, facilitating various chemical transformations. Such applications highlight the broad utility of this compound beyond traditional medicinal chemistry endeavors.
The regulatory landscape surrounding N-(4-pyridyl)ethylamine (CAS No. 50392-78-4) is another factor that influences its adoption in research and development. As with all chemical entities intended for use in biological studies, compliance with safety protocols and reporting requirements is essential. Manufacturers and distributors must adhere to stringent guidelines to ensure that researchers receive materials of consistent quality and purity. Transparent documentation regarding synthesis routes, handling instructions, and hazard assessments is paramount for fostering trust among academic and industrial users.
Looking ahead, the future prospects for 1-(pyridin-4-yl)ethan-1-amine appear promising given its structural features and demonstrated utility. Continued exploration into its biological activities will likely uncover new therapeutic opportunities across multiple disease areas. Advances in synthetic methodologies may also streamline access to this compound and its derivatives, accelerating the pace of discovery. Collaborative efforts between academia and industry will be instrumental in translating these findings into tangible benefits for patients worldwide.
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